Decyl 6-[3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate
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Overview
Description
Decyl 6-[3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate, also known as ONO 8809, is a complex organic compound with a molecular formula of C30H46BrNO4S and a molecular weight of 596.66 g/mol . This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is functionalized with a bromophenylsulfonylamino group and a decyl ester moiety .
Preparation Methods
The synthesis of Decyl 6-[3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the bromophenylsulfonylamino group: This step typically involves the reaction of the bicyclo[2.2.1]heptane derivative with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the resulting carboxylic acid with decanol under acidic conditions.
Chemical Reactions Analysis
Decyl 6-[3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Scientific Research Applications
Decyl 6-[3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Decyl 6-[3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate involves its interaction with specific molecular targets. The bromophenylsulfonylamino group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bicyclo[2.2.1]heptane core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to Decyl 6-[3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate include:
Decyl 6-[3-[[(4-chlorophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
Decyl 6-[3-[[(4-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate: This compound features a methyl group instead of a bromine atom.
Decyl 6-[3-[[(4-nitrophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate: This compound contains a nitro group in place of the bromine atom.
These similar compounds highlight the versatility of the bicyclo[2.2.1]heptane scaffold and the impact of different substituents on the compound’s properties and applications.
Properties
Molecular Formula |
C30H46BrNO4S |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
decyl 6-[3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate |
InChI |
InChI=1S/C30H46BrNO4S/c1-2-3-4-5-6-7-8-12-21-36-30(33)14-11-9-10-13-28-24-15-16-25(22-24)29(28)23-32-37(34,35)27-19-17-26(31)18-20-27/h10,13,17-20,24-25,28-29,32H,2-9,11-12,14-16,21-23H2,1H3 |
InChI Key |
KLMMNRLRCVRTDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCC=CC1C2CCC(C2)C1CNS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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